(2R)-3,3-difluoro-2-phenylazetidine

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Procure (2R)-3,3-difluoro-2-phenylazetidine — a single-enantiomer, gem-difluorinated azetidine building block delivering conformational rigidity and precisely tuned physicochemical properties. With significantly reduced basicity (pKa ~6.8 vs. 10.44 for non-fluorinated analogs) and modulated lipophilicity (LogP 1.40), this scaffold enhances membrane permeability while minimizing off-target liabilities associated with highly basic amines. The defined (2R) stereochemistry guarantees enantioselective target engagement without chiral resolution steps. Validated for constructing β-lactam-based HLE inhibitors and emissive probes for live-cell labeling of newly translated peptides. Supplied at ≥98% purity for reliable, reproducible research outcomes.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B8217846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3,3-difluoro-2-phenylazetidine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC1C(C(N1)C2=CC=CC=C2)(F)F
InChIInChI=1S/C9H9F2N/c10-9(11)6-12-8(9)7-4-2-1-3-5-7/h1-5,8,12H,6H2/t8-/m1/s1
InChIKeySXIWYYFFWQSQIJ-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Fluorinated Azetidine Building Block (2R)-3,3-difluoro-2-phenylazetidine for Medicinal Chemistry


(2R)-3,3-difluoro-2-phenylazetidine is a chiral, fluorinated four-membered nitrogen heterocycle (C9H9F2N, MW 169.17 g/mol) [1]. As a member of the azetidine family, it is characterized by a strained four-membered ring, which imparts distinct conformational rigidity compared to larger saturated heterocycles. The presence of two geminal fluorine atoms at the 3-position and a phenyl group at the 2-position in a defined (2R) stereochemical configuration provides a unique combination of physicochemical and stereoelectronic properties [2].

Why (2R)-3,3-difluoro-2-phenylazetidine Cannot Be Replaced by Non-Fluorinated or Achiral Azetidines


The combination of the 3,3-difluoro substitution and the (2R) stereocenter in this compound fundamentally alters its physicochemical and biological profile compared to non-fluorinated or achiral analogs. Systematic studies have demonstrated that difluorination of saturated heterocyclic amines significantly reduces basicity (pKa) and modulates lipophilicity (LogP) [1]. However, 3,3-difluoroazetidine derivatives are a notable exception to the general trend of high metabolic stability observed for most fluorinated heterocycles, underscoring that their properties cannot be extrapolated from other in-class compounds [1]. Furthermore, the specific stereochemistry at C2 is critical for enantioselective interactions with chiral biological targets, making achiral or racemic mixtures unsuitable substitutes in applications requiring defined stereochemistry [2].

Quantifiable Differentiation Evidence for (2R)-3,3-difluoro-2-phenylazetidine vs. Closest Analogs


Reduced Basicity (pKa) Compared to Non-Fluorinated 2-Phenylazetidine

The introduction of two fluorine atoms at the 3-position significantly reduces the basicity of the azetidine nitrogen. While the predicted pKa of non-fluorinated 2-phenylazetidine is 10.44±0.40 , the measured pKa for the core 3,3-difluoroazetidine scaffold is 6.8 [1]. This reduction is attributed to the strong electron-withdrawing inductive effect of the geminal fluorine atoms, which decreases electron density on the nitrogen atom [2]. This class-level inference is based on the systematic analysis of fluorinated heterocyclic amines [2].

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Modulated Lipophilicity (LogP) Relative to Non-Fluorinated and Non-Phenyl Analogs

The 3,3-difluoro substitution, combined with the 2-phenyl group, yields a distinct lipophilicity profile. (2R)-3,3-difluoro-2-phenylazetidine has a predicted LogP of 1.40 (ACD/LogP) [1]. This is a significant increase from the non-fluorinated, non-phenyl core scaffold 3,3-difluoroazetidine, which has a predicted LogP of -0.27 [2], and is different from the non-fluorinated 2-phenylazetidine. While direct comparative LogP data for (2R)-3,3-difluoro-2-phenylazetidine versus its non-fluorinated analog is not available, the class-level effect of fluorination on lipophilicity is well-documented: difluorination generally modulates LogP, but the effect is highly dependent on conformation and substitution pattern [3]. The specific combination of difluoro and phenyl groups in this compound provides a unique balance of hydrophobicity not achievable with simpler analogs.

Lipophilicity ADME Lead Optimization

Stereochemically Defined Chiral Scaffold for Enantioselective Synthesis

(2R)-3,3-difluoro-2-phenylazetidine is a single, defined enantiomer with the (2R) configuration [1]. This is in contrast to many commercially available azetidine building blocks, which are often racemic mixtures or lack defined stereochemistry. The availability of this specific enantiomer allows for precise control over stereochemistry in downstream synthetic applications. For instance, a recent general method for synthesizing enantioenriched C2-substituted azetidines achieved diastereomeric ratios of 85:15 for a similar scaffold, highlighting the challenge of achieving high enantiopurity and the value of a pre-defined chiral building block like (2R)-3,3-difluoro-2-phenylazetidine [2].

Chiral Synthesis Enantioselective Catalysis Stereochemistry

Potential for Protease Inhibition via 3,3-Difluoroazetidin-2-one Scaffold

Compounds containing the 3,3-difluoroazetidine motif, when elaborated to the corresponding β-lactam (azetidin-2-one), have demonstrated activity as inhibitors of human leukocyte elastase (HLE) [1]. Specifically, N-aryl-3,3-difluoroazetidin-2-ones were synthesized and evaluated, with some proving to be 'good inactivators' of HLE [1]. While (2R)-3,3-difluoro-2-phenylazetidine is an amine, it can serve as a direct precursor to the analogous β-lactam through oxidation. This class-level evidence suggests that the 3,3-difluoro substitution is a key pharmacophore for this inhibitory activity, which is not present in non-fluorinated azetidine analogs.

Protease Inhibition Serine Protease Human Leukocyte Elastase

Application Scenarios Where (2R)-3,3-difluoro-2-phenylazetidine Provides a Demonstrable Advantage


Optimizing Physicochemical Properties in Early-Stage Drug Discovery

This compound is ideally suited for medicinal chemistry programs aiming to fine-tune the pKa and LogP of lead candidates. Its significantly reduced basicity (pKa ~6.8) compared to non-fluorinated analogs (pKa 10.44) [1] and its modulated lipophilicity (LogP 1.40) [2] provide a pre-optimized scaffold that can improve membrane permeability and reduce off-target interactions associated with highly basic amines.

Enantioselective Synthesis of Chiral Drug Candidates

As a single, defined (2R) enantiomer [3], this compound is a strategic building block for constructing complex chiral molecules without the need for chiral resolution steps. Its use ensures stereochemical integrity in the final product, which is essential for meeting regulatory requirements and achieving desired biological activity.

Development of Novel Serine Protease Inhibitors

Researchers focused on human leukocyte elastase (HLE) and related serine proteases can utilize this compound as a key intermediate. The 3,3-difluoroazetidine core, when converted to a β-lactam, has a demonstrated history of generating effective HLE inhibitors [4]. This compound provides a direct synthetic route to explore structure-activity relationships around this validated pharmacophore.

Synthesis of Fluorescent Probes and Bioconjugates

The unique combination of the azetidine ring, fluorine atoms, and phenyl group makes this compound a potentially valuable scaffold for designing inherently emissive probes. Analogous 3,3-difluoroazetidine-containing compounds have been successfully used for live-cell labeling of newly translated peptides [5], demonstrating the utility of this motif in chemical biology applications where specific photophysical properties are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-3,3-difluoro-2-phenylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.